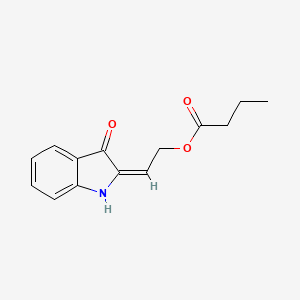
2-(3-Oxoindolin-2-ylidene)ethyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Oxoindolin-2-ylidene)ethyl butyrate is a chemical compound that belongs to the class of oxindole derivatives
Méthodes De Préparation
The synthesis of 2-(3-Oxoindolin-2-ylidene)ethyl butyrate typically involves the condensation of isatin derivatives with appropriate alkylating agents. One common method involves the reaction of isatin with ethyl butyrate in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Analyse Des Réactions Chimiques
2-(3-Oxoindolin-2-ylidene)ethyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced oxindole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted oxindole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(3-Oxoindolin-2-ylidene)ethyl butyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
2-(3-Oxoindolin-2-ylidene)ethyl butyrate can be compared with other oxindole derivatives, such as:
2-(2-Oxoindolin-3-ylidene)malononitrile: Known for its use as a Michael acceptor in organic synthesis.
2-(2-Oxoindolin-3-ylidene)acetohydrazide: Studied for its anticancer properties.
2-(2-Oxoindolin-3-ylidene)benzohydrazide: Investigated for its antimicrobial activity.
Each of these compounds has unique structural features and biological activities, making them valuable in different research and industrial applications.
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
[(2E)-2-(3-oxo-1H-indol-2-ylidene)ethyl] butanoate |
InChI |
InChI=1S/C14H15NO3/c1-2-5-13(16)18-9-8-12-14(17)10-6-3-4-7-11(10)15-12/h3-4,6-8,15H,2,5,9H2,1H3/b12-8+ |
Clé InChI |
PGFIGEQPPPYPTO-XYOKQWHBSA-N |
SMILES isomérique |
CCCC(=O)OC/C=C/1\C(=O)C2=CC=CC=C2N1 |
SMILES canonique |
CCCC(=O)OCC=C1C(=O)C2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


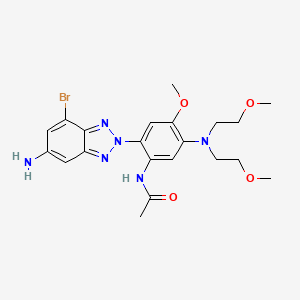
![(2R,3R,4S,5R)-2-[6-amino-2-(1-pentylpyrazol-4-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12934243.png)
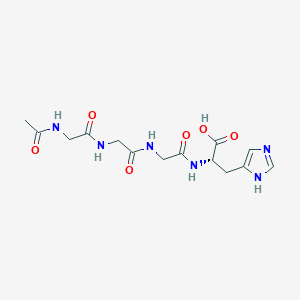
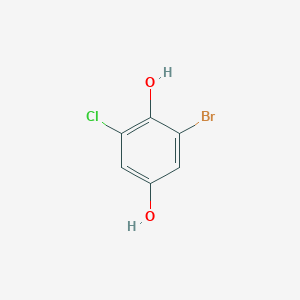
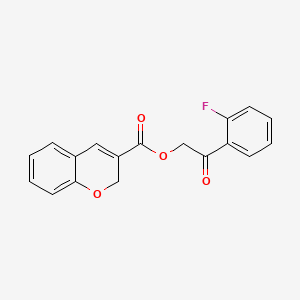
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
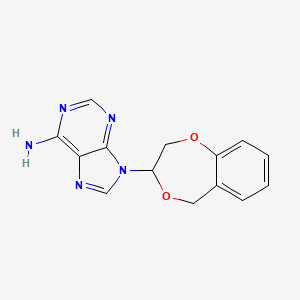

![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
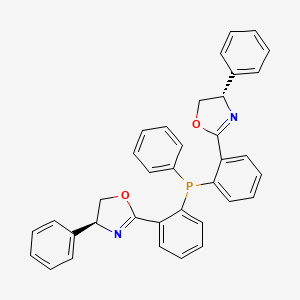
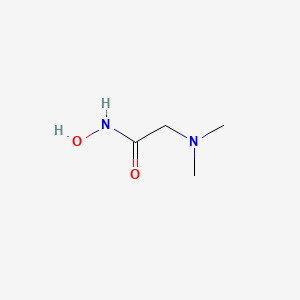
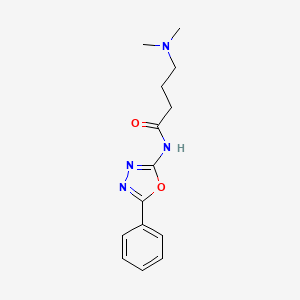
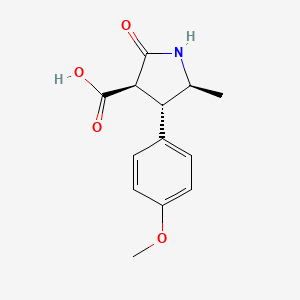
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
